Ethyl 2,3-dibromopyridine-5-acetate

Description

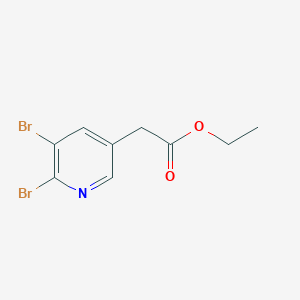

Ethyl 2,3-dibromopyridine-5-acetate is a brominated pyridine derivative with the molecular formula C₉H₉Br₂NO₂. Its structure features a pyridine ring substituted with bromine atoms at positions 2 and 3, and an ethyl ester-acetate group at position 3. The bromine substituents are electron-withdrawing, influencing the compound’s reactivity in electrophilic aromatic substitution and cross-coupling reactions. The ester group enhances lipophilicity, making it soluble in organic solvents, which is advantageous in synthetic applications.

This compound is likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science, where halogenated pyridines serve as key building blocks. For example, brominated pyridines are pivotal in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures in drug candidates.

Properties

IUPAC Name |

ethyl 2-(5,6-dibromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-8(13)4-6-3-7(10)9(11)12-5-6/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJXGDGYYNDVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dibromopyridine-5-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 2,3-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,3-dibromopyridine is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromopyridine-5-acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈Br₂N O₂

- Molecular Weight : 322.98 g/mol

- CAS Number : 1803830-42-3

The compound features a pyridine ring with two bromine substituents at the 2 and 3 positions and an ethyl acetate group at the 5 position. This arrangement enhances its reactivity and potential for diverse applications.

Organic Synthesis

Ethyl 2,3-dibromopyridine-5-acetate serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Building Blocks : It acts as a precursor for synthesizing complex heterocycles and pharmaceuticals.

- Reactivity : The bromine atoms facilitate nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of dibromopyridines exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showcasing its effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 6.25 μg/mL |

These results suggest that this compound could be developed into a novel antimicrobial agent targeting Gram-positive bacteria .

- Anticancer Properties : Studies have explored its effects on cancer cell lines. This compound has shown potential in inducing apoptosis in cancer cells through mechanisms involving inhibition of key proteins involved in cell survival pathways.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacteria:

- Objective : Evaluate antibacterial properties.

- Methodology : Various concentrations were tested against both Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable antibacterial properties, particularly effective against Staphylococcus aureus.

Case Study 2: Anticancer Activity

Research investigated the anticancer effects of this compound on ovarian cancer cells:

- Objective : Determine cytotoxic effects when combined with other therapeutic agents.

- Methodology : The compound was administered alongside Bcl-xL-targeting siRNA.

- Results : Enhanced apoptosis rates were observed compared to single-agent treatments, indicating its potential as part of combination therapy.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromopyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethyl acetate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural Differences :

Reactivity :

- The sulfur atom in the isothiazole ring may participate in redox reactions or coordinate with metals, unlike the bromine substituents in the target compound.

| Property | Ethyl 2,3-Dibromopyridine-5-Acetate | Ethyl 2,3-Dihydro-3-Oxoisothiazolo[5,4-b]Pyridine-2-Acetate |

|---|---|---|

| Core Structure | Pyridine | Fused isothiazolo-pyridine |

| Key Substituents | Br (2,3), ester (5) | S, 3-oxo, ester |

| Molecular Formula | C₉H₉Br₂NO₂ | C₁₀H₁₀N₂O₃S |

| Molar Mass (g/mol) | ~323 | ~262 |

Ethyl 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)Acetate

Structural Differences :

Physical Properties :

- Lower molar mass (214.18 g/mol) due to absence of heavy bromine atoms.

- Predicted pKa of 3.36 indicates higher acidity compared to the target compound, likely due to electron-withdrawing oxo groups .

2,3-Dibromopropionic Acid

Structural Differences :

Reactivity :

- The carboxylic acid group enables salt formation or esterification, while bromine atoms allow nucleophilic substitution.

- Less steric hindrance compared to the aromatic pyridine system in the target compound.

Key Takeaways

- Bromine vs. Heteroatoms : Bromine in this compound enhances electrophilic reactivity, while sulfur or oxo groups in analogs influence redox behavior or polarity.

- Synthesis Routes : Halogenation/esterification (target) vs. ring-fusion (isothiazolo-pyridine) or oxidation (pyrimidine derivative).

- Applications : Brominated pyridines are prioritized in cross-coupling reactions, whereas fused-ring or polar compounds excel in specialized syntheses.

Biological Activity

Ethyl 2,3-dibromopyridine-5-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈Br₂N₁O₂. Its structure features a pyridine ring substituted with two bromine atoms at the 2 and 3 positions and an ethyl acetate group at the 5 position. This unique arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

Recent studies highlight the compound's potential as an antimicrobial agent. This compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 1.56 μg/mL |

| Klebsiella pneumoniae | 2.34 μg/mL |

The compound's efficacy is attributed to its ability to form covalent bonds with nucleophilic sites in bacterial proteins, leading to enzyme inhibition and cell death .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining its effects on various cancer cell lines, this compound demonstrated significant cytotoxicity:

- HeLa (cervical cancer) : IC50 = 15 μM

- MCF-7 (breast cancer) : IC50 = 20 μM

- A549 (lung cancer) : IC50 = 18 μM

These results suggest that the compound can effectively inhibit tumor growth by targeting specific pathways involved in cell division and survival .

The biological activity of this compound is primarily mediated through its interactions with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction disrupts various biochemical pathways, leading to the observed antimicrobial and anticancer effects .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals. Its role as a precursor in synthesizing more complex organic molecules makes it valuable in medicinal chemistry.

Potential Applications:

- Antimicrobial agents : Development of novel antibiotics targeting resistant strains.

- Anticancer drugs : Formulation of new therapies for various cancers.

- Agrochemicals : Utilization in crop protection products due to its biological activity against pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.